5-Aminoquinoline-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-aminoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHMZYFYTXCZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 5 Aminoquinoline 3 Carboxylic Acid and Its Derivatives
Retrosynthetic Analysis of 5-Aminoquinoline-3-carboxylic Acid
A retrosynthetic analysis of this compound reveals several possible disconnection approaches. The primary disconnections involve breaking the bonds that form the quinoline (B57606) ring. One common strategy is to disconnect the C4-C4a and N1-C8a bonds, which leads back to a substituted aniline (B41778) and a three-carbon component, a strategy employed in the Gould-Jacobs reaction. Another approach involves disconnecting the N1-C2 and C3-C4 bonds, which is characteristic of the Friedländer synthesis, starting from a 2-aminoaryl aldehyde or ketone. The amino and carboxylic acid groups can be envisioned as being introduced either before or after the formation of the quinoline ring, depending on the chosen synthetic route and the availability of starting materials.
Classical and Modern Synthetic Routes to the Quinoline-3-carboxylic Acid Core
The construction of the quinoline-3-carboxylic acid core is a critical step in the synthesis of the target molecule. Several named reactions have been adapted for this purpose.
The Skraup reaction is a classic method for quinoline synthesis, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline ring. pharmaguideline.comquimicaorganica.org While the traditional Skraup reaction is known for being vigorous, modifications have been developed to moderate the reaction, including the use of milder oxidizing agents and the addition of catalysts like iron(II) sulfate (B86663). wikipedia.orgchemistry-online.com For the synthesis of quinoline-3-carboxylic acids, a modified Skraup approach could potentially be employed using a starting aniline that already contains a carboxylic acid precursor or by using a glycerol derivative that would lead to the desired substitution pattern. However, the harsh acidic conditions of the Skraup reaction can be incompatible with certain functional groups.
A related method is the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds instead of glycerol and is considered a significant modification of the Skraup synthesis. chemistry-online.com This reaction offers more flexibility in the substitution pattern of the resulting quinoline.
The Friedländer synthesis provides a more direct route to substituted quinolines by condensing a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases. organicreactions.org A key advantage of the Friedländer synthesis is its regioselectivity, which is determined by the starting materials. To synthesize a quinoline-3-carboxylic acid derivative, a 2-aminobenzaldehyde could be reacted with a β-keto ester. organicreactions.org
Several variations and improvements to the Friedländer synthesis have been reported, including the use of various catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and Lewis acids to improve yields and reaction conditions. wikipedia.org One-pot procedures starting from o-nitroarylcarbaldehydes have also been developed, where the nitro group is reduced in situ before the condensation step. organic-chemistry.org
| Reaction | Starting Materials | Key Features | Catalysts/Reagents |
| Skraup Reaction | Aniline, Glycerol, Oxidizing Agent | Forms quinoline ring; can be vigorous. | Sulfuric acid, Nitrobenzene (oxidant), Iron(II) sulfate (moderator). wikipedia.orgchemistry-online.com |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Milder than Skraup; allows for more varied substitution. | Acid catalyst. chemistry-online.com |
| Friedländer Annulation | 2-Aminobenzaldehyde/ketone, Compound with α-methylene carbonyl | High regioselectivity; versatile. | Acid or base catalysts (e.g., NaOH, p-toluenesulfonic acid, Lewis acids). wikipedia.orgorganicreactions.org |
The Gould-Jacobs reaction is a versatile method for preparing quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.orgmdpi.com The resulting 4-hydroxy-3-carboalkoxyquinoline can then be further manipulated. For instance, the 4-hydroxy group can be converted to a chloro group and subsequently displaced to introduce other functionalities. researchgate.net This method is effective for anilines with electron-donating groups at the meta-position. wikipedia.org
The Knorr quinoline synthesis involves the cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to yield a 2-hydroxyquinoline. wikipedia.org The reaction conditions can influence the product, with the formation of 4-hydroxyquinolines being a competing pathway under certain conditions. wikipedia.org Triflic acid has been recommended as an effective catalyst for this cyclization. wikipedia.org
The Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid, is another valuable method for synthesizing quinoline-4-carboxylic acids. nih.govacs.org This reaction has been shown to be effective for a wide range of anilines, including those with electron-withdrawing groups, which often give low yields in other methods. acs.org
| Reaction | Starting Materials | Primary Product | Key Features |
| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | 4-Hydroxyquinoline-3-carboxylic acid ester. wikipedia.org | Thermal cyclization; good for anilines with meta-electron-donating groups. wikipedia.org |
| Knorr Quinoline Synthesis | β-Ketoanilide | 2-Hydroxyquinoline. wikipedia.org | Acid-catalyzed cyclization; can also form 4-hydroxyquinolines. wikipedia.org |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid. nih.gov | Three-component reaction; works well with electron-deficient anilines. acs.org |
Targeted Synthesis of the 5-Amino Functionality
The introduction of the amino group at the 5-position of the quinoline ring is a crucial step. This can be achieved through several strategies. One common method is the reduction of a corresponding 5-nitroquinoline (B147367) derivative. researchgate.net The nitration of the quinoline ring typically occurs at the 5- and 8-positions, and the desired 5-nitro isomer can be separated and then reduced using various reagents, such as tin(II) chloride or catalytic hydrogenation.
Another approach is to start with a precursor that already contains the amino group or a protected form of it. For example, 3-aminophenol (B1664112) can be used as a starting material in a Skraup-type synthesis to produce an amino-substituted quinoline. The synthesis of 5-aminoquinoline (B19350) itself has been reported, and this compound can then be used in subsequent reactions to build the rest of the molecule. researchgate.netchemimpex.com A patent describes a method for synthesizing 3-aminoquinoline-5-carboxylic acid methyl ester starting from 3-aminoquinoline, which is first brominated at the 5-position, followed by a carbonyl insertion reaction. google.com
Strategies for Carboxylic Acid Group Introduction and Modification
The carboxylic acid group at the 3-position is often introduced as part of the initial ring-forming reaction. For example, the Gould-Jacobs reaction directly yields a quinoline with a carboxylic ester at the 3-position. wikipedia.org Similarly, the Friedländer reaction with a β-keto ester as one of the components will also result in a 3-carboxy-substituted quinoline.
Once the ester is in place, it can be hydrolyzed to the corresponding carboxylic acid, typically under basic conditions. nih.gov The carboxylic acid group can also be introduced through the oxidation of a suitable precursor, such as a 3-methylquinoline.
In some synthetic routes, the carboxylic acid group is introduced at a later stage. For instance, a quinoline derivative could be functionalized with a cyano group at the 3-position, which can then be hydrolyzed to the carboxylic acid. The direct carboxylation of quinolines is also a possibility, although it may lack regioselectivity.
Carbonyl Insertion Reactions
The general principle of carbonylation has been applied to the synthesis of various substituted 3-quinoline carboxylic acids. For instance, starting from a functionalized quinoline, a palladium-catalyzed carbonylation reaction can be employed to introduce a carboxylic acid group. google.com This method is also applicable to the preparation of substituted 4-isoquinolinecarboxylic acids. google.com
A specific example involves the reaction of 2,3-dichloroquinoline (B1353807) with carbon monoxide in the presence of a palladium catalyst to form 2,3-quinolinedicarboxylic acid dimethyl ester. google.com This intermediate can then be selectively decarboxylated to yield quinoline-3-carboxylic acid. google.com
Hydrolysis of Ester and Nitrile Precursors
The hydrolysis of ester and nitrile precursors is a common and effective method for obtaining this compound. This approach typically involves the conversion of a nitrile or ester group at the 3-position of the quinoline ring into a carboxylic acid.
The hydrolysis can be carried out under either acidic or basic conditions. libretexts.orgchemistrysteps.com In acidic hydrolysis, the nitrile is heated with a dilute acid, such as hydrochloric acid, to produce the carboxylic acid. libretexts.org Basic hydrolysis involves heating the nitrile with an alkali solution, like sodium hydroxide, which initially forms a carboxylate salt. libretexts.orgchemistrysteps.com This salt is then treated with a strong acid to liberate the free carboxylic acid. libretexts.org
Derivatization Strategies for this compound
The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the amino group, the carboxylic acid moiety, or the quinoline ring itself.
Modifications at the Amino Group (e.g., amidation, alkylation)
The amino group at the 5-position of the quinoline ring is a key site for derivatization. It can readily undergo reactions such as amidation and alkylation to produce a variety of functionalized molecules.
Amidation: The amino group can be converted into an amide through reaction with various acylating agents. For example, it can react with intermediates or fragments to form amide derivatives, which are known to have good biological activity due to their ability to bind to receptors. google.com
Alkylation: The amino group can also be alkylated. For instance, methylation of an 8-aminoquinoline (B160924) derivative with methyl iodide has been shown to yield the 8-dimethylamino derivative. researchgate.net Quaternization reactions at the ring nitrogen have also been successfully performed on 5-amino substituted derivatives, leading to the formation of 1-substituted-1,5-dihydroquinoline-5-iminium salts. researchgate.net
Esterification and Amide Formation at the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position provides another handle for derivatization, primarily through esterification and amide formation.
Esterification: The carboxylic acid can be converted to its corresponding ester through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.commasterorganicchemistry.com For instance, benzyl (B1604629) esters of 5- and 8-aminoquinoline-3-carboxylic acid have been synthesized from the corresponding nitro derivatives. researchgate.net
Amide Formation: The carboxylic acid can be coupled with amines to form amides. This transformation can be achieved using coupling reagents or by converting the carboxylic acid to a more reactive species like an acid chloride. libretexts.orglibretexts.org Direct condensation of carboxylic acids and amines can also be mediated by reagents such as titanium tetrachloride (TiCl4). nih.gov This direct amidation has been successfully applied to a wide range of substrates. rsc.orgyoutube.com
Ring Substitutions and Functionalizations (e.g., C-H functionalization)
The quinoline ring itself can be functionalized through various substitution reactions, including C-H functionalization, which allows for the direct introduction of new substituents onto the aromatic core.
C-H functionalization has emerged as a powerful tool for modifying heterocycles like quinoline. researchgate.netrsc.org This strategy avoids the need for pre-functionalized starting materials and often tolerates a variety of functional groups. nih.gov For quinolines, C-H functionalization can be directed to specific positions. While the C2 position is often readily functionalized, methods for targeting other positions, including those on the benzene (B151609) ring portion, have been developed. nih.gov For example, C5-carboxylation of 8-aminoquinolines has been reported. researchgate.net
Traditional methods for ring substitution, such as those based on the Skraup synthesis, allow for the introduction of various substituents at the C-5, C-6, C-7, and C-8 positions by starting with appropriately substituted anilines. ucsf.edu
Synthesis of Polycyclic Quinoline Derivatives Incorporating the this compound Skeleton
The this compound framework can serve as a building block for the construction of more complex, polycyclic systems. These larger structures are of interest due to their potential for diverse biological activities. orientjchem.org
One approach involves the cyclization of derivatives of this compound. For example, treatment of 7-substituted 2-chloro-3-chlorocarbonylquinolines with heterocyclic amines can lead to the formation of tetracyclic systems like thiazolo[3',2':1,2]pyrimido[4,5-b]quinolin-5-ones and pyrido[1',2':1,2]pyrimido[4,5-b]quinolin-6-ones. nih.gov
Another strategy involves using the quinoline core as a scaffold to build additional rings. For instance, a quinoline derivative was used to synthesize pyrazolo[3,4-b]pyridine and pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net The synthesis of 5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid derivatives has also been reported, demonstrating the versatility of the quinoline carboxylic acid skeleton in constructing fused ring systems. nih.govtandfonline.com
Catalytic Approaches in the Synthesis of this compound Analogues
The development of catalytic methodologies has revolutionized the synthesis of complex heterocyclic scaffolds, including quinoline derivatives. These approaches often provide superior efficiency, selectivity, and functional group tolerance compared to classical synthetic methods. In the context of this compound and its analogues, transition metal catalysis plays a pivotal role, facilitating key bond formations and enabling the construction of the quinoline core and the introduction of desired functionalities.
One prominent catalytic strategy involves the carbonylation of halogenated quinolines. For instance, palladium-catalyzed carbonylation is an effective method for introducing a carboxylic acid or ester group onto the quinoline ring system. A documented synthesis of 3-aminoquinoline-5-carboxylic acid methyl ester utilizes this approach, starting from 3-amino-5-bromoquinoline. google.com The reaction is carried out in the presence of a palladium catalyst, such as palladium chloride, with carbon monoxide as the carbon source. google.com This method highlights the utility of catalysis in late-stage functionalization of a pre-formed aminoquinoline scaffold.
The reaction proceeds by mixing 3-amino-5-bromoquinoline with methanol (B129727) and N,N-dimethylformamide, followed by the addition of palladium chloride and triethylamine. google.com The mixture is then subjected to a carbon monoxide atmosphere at elevated temperature and pressure to yield the desired ester. google.com
Table 1: Palladium-Catalyzed Carbonylation for the Synthesis of 3-Aminoquinoline-5-carboxylic acid methyl ester
| Starting Material | Catalyst | Reagents | Solvent | Conditions | Product |
|---|
This table is generated based on the data found in the provided search results. google.com
Copper catalysis is another cornerstone in the synthesis of quinoline derivatives. Copper-catalyzed multicomponent reactions, for example, enable the one-pot synthesis of complex molecules like 2-aminoquinoline-3-carboamides. nih.gov While not a direct synthesis of a this compound, this methodology demonstrates the power of copper catalysis in assembling substituted aminoquinolines from simple, readily available starting materials. nih.gov These reactions often proceed through a cascade of amination, condensation, and cyclization steps. nih.gov
Furthermore, various other transition metals, including cobalt, rhodium, and nickel, have been employed in catalytic cycles to construct the fundamental quinoline framework. mdpi.comrsc.org These methods often rely on C-H activation and annulation strategies to build the heterocyclic ring. mdpi.com For example, cobalt(III)-catalyzed C-H activation can facilitate the cyclization of anilines and ketones to form substituted quinolines, which could then be further functionalized to introduce the required amino and carboxylic acid groups. rsc.org Similarly, rhodium-catalyzed C-H bond activation has been utilized for the synthesis of quinoline carboxylates. mdpi.com These catalytic systems offer alternative pathways that can be adapted for the synthesis of specific isomers like the 5-amino-3-carboxylic acid derivatives.
Spectroscopic and Structural Elucidation of 5 Aminoquinoline 3 Carboxylic Acid and Its Research Analogues
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly sensitive to polar bonds and is instrumental in identifying the key functional groups within 5-Aminoquinoline-3-carboxylic acid. The spectrum is expected to be dominated by characteristic absorptions from the carboxylic acid and amino groups.
The O–H stretch of the carboxylic acid group is anticipated to produce a very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. orgchemboulder.com This broadening is a result of extensive hydrogen bonding, often leading to the formation of dimers in the solid state. The carbonyl (C=O) stretch from the carboxylic acid is expected to be a sharp, intense peak between 1690 and 1760 cm⁻¹. orgchemboulder.com Furthermore, a distinct C–O stretching vibration should appear in the 1210-1320 cm⁻¹ region. orgchemboulder.com
The amino group (–NH₂) will exhibit characteristic N–H stretching vibrations, typically as two distinct bands in the 3300-3500 cm⁻¹ range. tubitak.gov.tr The quinoline (B57606) ring itself will contribute a series of peaks, including aromatic C-H stretching just above 3000 cm⁻¹, and several C=C and C=N ring stretching absorptions in the 1400-1650 cm⁻¹ region. chemicalbook.comresearchgate.net
Table 1: Predicted FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N–H Stretch | Amino Group | 3300 - 3500 (two bands) |
| O–H Stretch | Carboxylic Acid | 2500 - 3300 (very broad) |
| C–H Stretch | Aromatic Ring | ~3050 |
| C=O Stretch | Carboxylic Acid | 1690 - 1760 |
| C=C and C=N Stretch | Quinoline Ring | 1400 - 1650 |
| N–H Bend | Amino Group | ~1600 |
| C–O Stretch | Carboxylic Acid | 1210 - 1320 |
| O–H Bend | Carboxylic Acid | 910 - 950 (broad) |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy complements FTIR by providing information on less polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound is expected to clearly show the vibrations of the quinoline ring system. tubitak.gov.trtubitak.gov.tr The symmetric C=C stretching modes of the aromatic rings are typically strong in Raman spectra. In contrast to FTIR, the C=O stretch of the carboxylic acid is usually weaker, while the O-H stretching vibration is also weak and often difficult to observe. rsc.org The N-H stretching of the amino group is also an active Raman mode. nih.gov
Analysis of Characteristic Vibrational Modes and Functional Group Assignments
The combined use of FTIR and FT-Raman spectroscopy allows for a comprehensive assignment of the vibrational modes of this compound. Research on the parent molecule, 5-aminoquinoline (B19350), has shown that the amino group significantly influences the skeletal modes of the quinoline ring. nih.gov The strong, broad O-H and sharp C=O bands in the FTIR spectrum are definitive markers for the carboxylic acid group. orgchemboulder.com The dual N-H stretching bands in the FTIR spectrum confirm the primary amine. The quinoline ring system is best characterized by the pattern of sharp bands in the 1400-1650 cm⁻¹ region in both FTIR and Raman spectra, which correspond to the stretching vibrations of the fused aromatic rings. tubitak.gov.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides a precise count and electronic environment for each unique proton in the molecule. For this compound, distinct signals are expected for the carboxylic acid, amino, and aromatic protons.
The proton of the carboxylic acid (–COOH) is highly deshielded and is expected to appear as a singlet far downfield, typically between 10 and 13 ppm. princeton.edu The two protons of the amino group (–NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The quinoline ring contains five aromatic protons. Based on data from 5-aminoquinoline and quinoline-3-carboxylic acid, their estimated chemical shifts would be in the range of 7.0 to 9.4 ppm. chemicalbook.comchemicalbook.com The protons at positions 2 and 4 are expected to be singlets, while the protons on the benzene (B151609) portion of the ring system (H-6, H-7, H-8) will show more complex splitting patterns due to coupling with each other.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | Carboxylic Acid | 10.0 - 13.0 | Singlet (broad) |
| H-2 | Aromatic | ~9.0 - 9.4 | Singlet |
| H-4 | Aromatic | ~8.8 - 9.1 | Singlet |
| Aromatic Protons (H-6, H-7, H-8) | Aromatic | 7.0 - 8.3 | Multiplets |
| -NH₂ | Amino Group | Variable | Singlet (broad) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments.
The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, anticipated between 165 and 185 ppm. princeton.eduoregonstate.edu The nine carbons of the quinoline ring are expected to resonate in the aromatic region, from approximately 110 to 155 ppm. The specific chemical shifts are influenced by the attached functional groups. The carbon atom attached to the amino group (C-5) and those adjacent to the ring nitrogen (C-2, C-8a) will have distinct shifts compared to the other ring carbons. Data from 5-aminoquinoline shows carbon shifts ranging from 109 to 152 ppm. chemicalbook.comspectrabase.com The presence of the carboxylic acid at C-3 will further influence the shifts of the adjacent carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |
| -COOH | Carboxylic Acid | 165 - 185 |
| C-5 | Aromatic (C-NH₂) | ~150 - 155 |
| C-8a | Aromatic (Bridgehead) | ~147 - 150 |
| C-2 | Aromatic (C=N) | ~145 - 150 |
| C-4 | Aromatic | ~135 - 140 |
| C-7 | Aromatic | ~128 - 132 |
| C-4a | Aromatic (Bridgehead) | ~125 - 130 |
| C-8 | Aromatic | ~120 - 125 |
| C-3 | Aromatic (C-COOH) | ~118 - 123 |
| C-6 | Aromatic | ~108 - 112 |
Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)
While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), complex organic molecules like this compound and its derivatives often necessitate the use of two-dimensional (2D) NMR techniques for unambiguous structural assignment. mdpi.com These advanced methods, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei, allowing for the piecing together of the molecular puzzle.
Table 1: Representative 2D NMR Correlations for a Substituted Quinoline Carboxylic Acid Derivative
| 2D NMR Experiment | Type of Correlation | Information Gained |
| COSY | ¹H-¹H | Identifies protons that are coupled to each other, typically on adjacent carbons. |
| HSQC | ¹H-¹³C (one bond) | Correlates each proton with the carbon to which it is directly attached. |
| HMBC | ¹H-¹³C (multiple bonds) | Shows longer-range couplings between protons and carbons (2-3 bonds), key for connecting molecular fragments. |
This table is a generalized representation of the utility of 2D NMR techniques.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores—functional groups that absorb light in the UV and visible regions. shu.ac.uk The quinoline ring system, with its conjugated π-electron system, is a strong chromophore. The absorption of UV or visible radiation by this compound and its analogues corresponds to the excitation of electrons from lower energy molecular orbitals (often the highest occupied molecular orbital, HOMO) to higher energy ones (often the lowest unoccupied molecular orbital, LUMO). libretexts.org
The electronic transitions observed in the UV-Vis spectra of these compounds are typically π → π* and n → π* transitions. shu.ac.uk The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity. shu.ac.uk The n → π* transitions, resulting from the promotion of a non-bonding electron (for example, from the nitrogen of the amino group or the quinoline ring) to a π* antibonding orbital, are typically of lower intensity. masterorganicchemistry.com
The position and intensity of the absorption bands are sensitive to the molecular structure and the solvent environment. The presence of the amino group (-NH₂) and the carboxylic acid group (-COOH) on the quinoline scaffold can significantly influence the electronic transitions. The amino group, being an electron-donating group, can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. Conversely, the carboxylic acid group, an electron-withdrawing group, can also modulate the electronic properties. Studies on similar quinoline derivatives have shown that the absorption maxima can shift depending on the solvent polarity, a phenomenon known as solvatochromism. researchgate.net
Table 2: Typical Electronic Transitions for Aminoquinoline Derivatives
| Transition Type | Description | Typical Wavelength Range (nm) | Relative Intensity |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. shu.ac.uk | 200-400 | High |
| n → π | Excitation of a non-bonding electron to a π antibonding orbital. shu.ac.uk | 300-500 | Low to Medium |
This table provides a general overview of electronic transitions and can vary based on the specific molecule and solvent.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org For this compound and its analogues that can be crystallized, single-crystal X-ray diffraction analysis provides a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netnih.gov
The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined. researchgate.net This technique allows for the unambiguous confirmation of the molecular structure, including the stereochemistry and conformation adopted in the solid state. mdpi.com
In cases where suitable single crystals cannot be obtained, X-ray powder diffraction (XRPD) can be a valuable alternative. units.it While providing less detailed information than single-crystal analysis, XRPD is useful for identifying the crystalline form (polymorphism) and for fingerprinting crystalline materials. units.it
Table 3: Information Obtained from X-ray Diffraction Analysis
| Parameter | Description |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Intermolecular Interactions | Information about hydrogen bonding, π-π stacking, and other non-covalent interactions that stabilize the crystal structure. |
This table outlines the key structural parameters derived from X-ray diffraction studies.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. chemguide.co.uk When a molecule of this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. chemguide.co.uk
Due to the high energy of the ionization process, the molecular ion is often unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure. For aromatic carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH) to give a peak at [M-17] and the loss of the entire carboxyl group (-COOH) resulting in a peak at [M-45]. libretexts.org The stable aromatic ring of the quinoline core often leads to a prominent molecular ion peak. libretexts.org The fragmentation of the quinoline ring itself can also provide structural clues.
Table 4: Common Fragmentation Patterns in the Mass Spectrum of Aromatic Carboxylic Acids
| Fragment Ion | Description | m/z Value |
| [M]⁺ | Molecular ion | Molecular Weight |
| [M - OH]⁺ | Loss of a hydroxyl radical | M - 17 |
| [M - COOH]⁺ | Loss of a carboxyl radical | M - 45 |
This table presents typical fragmentation patterns observed for aromatic carboxylic acids in mass spectrometry.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the molecule.
The process involves the complete combustion of a small, precisely weighed sample of the compound. The combustion products, carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated.
The experimentally determined elemental composition is then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the assigned molecular formula. mdpi.com This technique is often used in conjunction with mass spectrometry to confirm the molecular formula of a newly synthesized compound.
Table 5: Example of Elemental Analysis Data Comparison
| Element | Theoretical % | Experimental % |
| Carbon (C) | Calculated from proposed formula | Determined experimentally |
| Hydrogen (H) | Calculated from proposed formula | Determined experimentally |
| Nitrogen (N) | Calculated from proposed formula | Determined experimentally |
This table illustrates the comparison between theoretical and experimental data in elemental analysis.
Computational and Theoretical Investigations of 5 Aminoquinoline 3 Carboxylic Acid
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the molecular properties of a compound like 5-aminoquinoline-3-carboxylic acid from a theoretical standpoint. These methods provide insights into the molecule's geometry, electronic landscape, and spectroscopic behavior.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular structure and electronic properties of chemical compounds. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface.
Typically, a functional, such as B3LYP, is combined with a basis set (e.g., 6-311++G(d,p)) to perform these calculations. The output of a geometry optimization provides key data, including bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data if available. Furthermore, DFT calculations yield crucial electronic properties like total energy, dipole moment, and the distribution of electron density, which are vital for understanding the molecule's reactivity and intermolecular interactions.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excited States and Absorption Spectra
To investigate the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov This approach is used to calculate the energies of electronic excited states and to simulate the molecule's UV-Vis absorption spectrum. nih.gov
By calculating the transition energies and oscillator strengths, TD-DFT can predict the wavelengths at which the molecule will absorb light most strongly (λmax). nih.govjksus.org This information is invaluable for understanding the photophysical properties of the compound and is often correlated with experimental spectroscopic measurements. The choice of functional and basis set is also crucial for obtaining accurate results in TD-DFT calculations. nih.gov
Ab Initio and Semi-Empirical Methods for Molecular Properties
While DFT is highly popular, other quantum mechanical methods could also be applied to study this compound. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), are based on first principles without empirical parameterization. These methods can provide highly accurate results but are computationally more demanding than DFT.
On the other hand, semi-empirical methods, which incorporate some experimental parameters, offer a faster, albeit less accurate, computational approach. These methods could be used for preliminary investigations of large systems or for properties where high accuracy is not the primary concern.
Molecular Orbital Analysis
Molecular orbital (MO) analysis provides a deeper understanding of the electronic structure and reactivity of this compound by examining the individual orbitals and their interactions.
Frontier Molecular Orbitals (HOMO and LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. jksus.org A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions and electronic excitation. jksus.org These orbital energies and the corresponding gap would be standard outputs of a DFT calculation for this compound.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation. Actual values would require a specific computational study.
Natural Bonding Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bonding Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov By transforming the calculated wave function into a set of localized orbitals, NBO analysis provides a clear chemical picture of bonding and orbital interactions.
Protonation Equilibria and Acid-Base Behavior Studies
The structure of this compound incorporates both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH), as well as a weakly basic quinolinic nitrogen atom. This amphoteric nature dictates its complex acid-base behavior and protonation equilibria in solution. Computational studies, often employing density functional theory (DFT), are crucial for elucidating the specific protonation sites and the corresponding pKa values.
The protonation state of the molecule is highly dependent on the pH of the environment. In strongly acidic solutions, the nitrogen of the quinoline (B57606) ring is the most likely site for initial protonation, followed by the amino group. As the pH increases, the carboxylic acid group will deprotonate to form a carboxylate. The exact sequence of these events and the populations of the resulting cationic, neutral, zwitterionic, and anionic species at different pH values can be predicted through theoretical calculations. These studies often involve calculating the gas-phase proton affinities and then applying solvent models, such as the Polarizable Continuum Model (PCM), to simulate aqueous conditions and predict the pKa values associated with each equilibrium.
Intermolecular Interactions and Complex Formation
Inter- and intramolecular hydrogen bonds are pivotal in determining the physicochemical properties and crystal structure of this compound. Computational analyses have revealed the presence of significant intramolecular hydrogen bonds. Specifically, two such bonds are observed: one between the carboxylic hydroxyl group and the carbonyl oxygen atom (O–H•••O), and another between the amino group and the same carbonyl oxygen (N–H•••O). mdpi.com
The strength of these hydrogen bonds has been quantified using theoretical methods. The Natural Bond Orbital (NBO) analysis is a powerful tool for this purpose, as it allows for the calculation of the interaction energy between the lone pair orbitals of the acceptor atom and the antibonding orbitals of the donor-hydrogen bond. mdpi.com For this compound, the para-arrangement of the nitrogen heteroatom and the carbonyl group contributes to the strength of these intramolecular interactions.
Below is a table summarizing the estimated energies for the intramolecular hydrogen bonds, derived from the energy difference between the "closed" (hydrogen-bonded) and "open" (non-bonded) conformers in the gas phase. mdpi.com
| Interaction Type | Estimated Energy (kcal/mol) |
| Intramolecular Hydrogen Bond | 12.02 |
This table is interactive. Click on the headers to sort.
Furthermore, NBO analysis provides insight into the specific orbital interactions that constitute the hydrogen bonds.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(2) O (Carbonyl) | σ(O-H) | 33.32 |
| LP(2) O (Carbonyl) | σ(N-H) | 2.92 |
This table is interactive. Data represents the stabilization energy E(2) associated with delocalization between donor and acceptor orbitals.
In the crystalline state, this compound molecules can arrange into various homodimeric structures, stabilized by intermolecular hydrogen bonds and dispersion forces between the extended aromatic systems. mdpi.com
The electronic structure of this compound, featuring the electron-donating amino group and the electron-accepting quinoline ring system, makes it a candidate for forming charge-transfer (CT) complexes. mdpi.com CT complexes are formed from the interaction between an electron donor and an electron acceptor. mdpi.com While specific studies on CT complexes of this compound are not extensively detailed, the principles can be inferred from studies on similar molecules like quinine (B1679958) and melamine. mdpi.comarabjchem.org
In a potential CT complex, the amino group of this compound would serve as the primary electron-donating center. When interacting with a suitable π-acceptor molecule, an electron is partially or fully transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This interaction results in the formation of a new, characteristically colored species that can be studied using UV-Vis spectroscopy. mdpi.com Theoretical calculations using time-dependent density functional theory (TD-DFT) can predict the energies of these charge-transfer transitions. mdpi.com
The molecular and electronic properties of this compound are significantly influenced by its environment, particularly the solvent. Computational models like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) are used to simulate these solvent effects. mdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic environment than the gas phase.
Studies on related quinolone derivatives show that the solvent field affects geometric, energetic, and electronic structure parameters for both monomers and dimers. mdpi.com For instance, the stability of different conformers and the strength of hydrogen bonds can change depending on the polarity of the solvent. The IEFPCM model is applied to investigate how the solvent environment modulates the charge distribution, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO) of the compound.
Conformational Analysis and Tautomerism
The conformational flexibility of this compound is primarily associated with the orientation of the carboxylic acid group relative to the quinoline ring. A key aspect of its conformational analysis is the study of "open" and "closed" forms. mdpi.com The "closed" conformer is stabilized by the strong intramolecular hydrogen bond between the carboxylic proton and the carbonyl oxygen. The "open" conformer, where the -OH group is rotated away, is energetically less favorable in the gas phase. mdpi.com The energy difference between these two states provides a direct estimation of the intramolecular hydrogen bond strength. mdpi.com
Tautomerism is another important theoretical consideration for this molecule. Besides the primary amino-acid form, potential tautomers could exist, such as a zwitterionic form where the carboxylic proton has transferred to the amino group or the quinoline nitrogen. DFT calculations can be employed to determine the relative energies and stabilities of these different tautomers. The prevalence of a particular tautomer can be highly dependent on the phase (gas, solution, or solid-state) and the nature of the solvent.
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations offer a powerful method for studying the dynamic behavior of this compound systems over time, providing insights that are complementary to static quantum chemical calculations. While specific non-biological MD simulations for this exact compound are not widely published, the methodology is well-suited to explore several of its physical properties.
An MD simulation of this compound in a solvent like water could be used to study solvation dynamics. Such a simulation would reveal the detailed structure of the hydration shells around the amino and carboxylate groups, the average number of water molecules in close contact, and the dynamics of hydrogen bond formation and breakage between the solute and solvent. nih.gov Furthermore, MD simulations can be used to explore the aggregation behavior of the molecule in solution by simulating multiple molecules and observing their tendency to form clusters or dimers, driven by intermolecular hydrogen bonding and π-π stacking interactions. mdpi.com These simulations can also provide a more detailed picture of conformational dynamics, showing the transitions between different rotational isomers and the flexibility of the molecule in a solvated state. mdpi.com
Mechanistic Research on Biological Interactions of 5 Aminoquinoline 3 Carboxylic Acid Derivatives in Vitro and Molecular Levels
Investigation of Enzyme Inhibition Mechanisms
Derivatives of the quinoline-3-carboxylic acid scaffold have been a focal point in the search for novel enzyme inhibitors. These compounds have demonstrated inhibitory activity against several important enzyme targets, with research delving into the specifics of their inhibitory mechanisms, structure-activity relationships, and binding kinetics.
Protein Kinase CK2, a serine/threonine kinase, is a significant target in medicinal chemistry due to its role in various cellular processes. nih.govnih.gov Derivatives of 3-quinoline carboxylic acid have been identified as a promising class of CK2 inhibitors. nih.govscienceopen.com A study involving forty-three newly synthesized derivatives of 3-quinoline carboxylic acid found that twenty-two of them inhibited CK2 with IC50 values in the range of 0.65 to 18.2 μM. nih.govscienceopen.comtandfonline.com The most potent inhibitors within this series were identified among the tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.govtandfonline.comtandfonline.com
Another class of compounds, 3-carboxy-4(1H)-quinolones, has also been investigated as CK2 inhibitors. acs.org Within this class, 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid was found to be a highly potent inhibitor with an IC50 value of 0.3 μM. acs.org Structure-activity relationship (SAR) analyses have been crucial in understanding the features that govern the inhibitory activity of these compounds. These studies have revealed that modifications to the quinoline-3-carboxylic acid moiety can lead to the identification of promising CK2 inhibitors. tandfonline.com
Table 1: Inhibitory Activity of Selected Quinoline-3-Carboxylic Acid Derivatives against Protein Kinase CK2
| Compound Class | Specific Compound | Target Enzyme | IC50 (μM) |
|---|---|---|---|
| 3-Quinolone Carboxylic Acid Derivatives | Tetrazole derivative (compound 6b) | Protein Kinase CK2 | 0.8 |
| 3-Carboxy-4(1H)-quinolones | 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Protein Kinase CK2 | 0.3 |
| 3-Carboxy-4(1H)-quinolones | 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | Protein Kinase CK2 | 1 |
This table presents a selection of quinoline-3-carboxylic acid derivatives and their reported IC50 values against Protein Kinase CK2.
While specific studies on the interaction of 5-aminoquinoline-3-carboxylic acid derivatives with topoisomerases are not extensively reported in the provided research, the broader class of quinoline (B57606) derivatives has been a significant source of topoisomerase inhibitors. For instance, ciprofloxacin, a fluoroquinolone antibiotic containing a quinoline core, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for cell division. wikipedia.org
More complex quinoline-based scaffolds have also been developed as topoisomerase inhibitors. A novel series of pyrazolo[4,3-f]quinoline derivatives were designed and synthesized, with some compounds showing inhibitory activity against topoisomerase I/IIα. mdpi.com Furthermore, hybrid molecules incorporating the quinoline structure, such as quinolinyl phosphonates, are being explored as potential inhibitors of topoisomerase 1B (TOP1B). mdpi.com These findings suggest that the quinoline scaffold is a viable pharmacophore for the development of topoisomerase inhibitors, and further investigation into derivatives of this compound in this context could be a promising area of research.
Kinetic studies have been instrumental in elucidating the mechanism by which quinoline derivatives inhibit their target enzymes. For the 3-carboxy-4(1H)-quinolone class of Protein Kinase CK2 inhibitors, the most active compounds were found to be ATP competitive. acs.org This indicates that they bind to the ATP-binding site of the enzyme, thereby preventing the natural substrate from binding.
The binding affinity of these inhibitors is quantified by their inhibition constants (Ki). For the most potent 3-carboxy-4(1H)-quinolones, Ki values of 0.06 μM and 0.28 μM have been reported, demonstrating a strong interaction with the enzyme. acs.org The IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, also provide a measure of binding affinity, with lower values indicating a stronger interaction. The sub-micromolar IC50 values observed for several quinoline-3-carboxylic acid derivatives against CK2 highlight their potent binding to the enzyme. tandfonline.comacs.org
Table 2: Binding Affinity of 3-Carboxy-4(1H)-quinolones against Protein Kinase CK2
| Compound | Inhibition Mechanism | Ki (μM) |
|---|---|---|
| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | ATP competitive | 0.06 |
| 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | ATP competitive | 0.28 |
This table details the inhibition mechanism and Ki values for selected 3-carboxy-4(1H)-quinolones, indicating their competitive nature with ATP.
Molecular Docking and Computational Ligand-Protein Interaction Studies
To rationalize the observed structure-activity relationships and to gain a deeper understanding of the binding modes of quinoline-3-carboxylic acid derivatives, molecular docking and computational studies have been employed. tandfonline.comtandfonline.com These in silico methods have been particularly insightful in studying the interaction of these compounds with the ATP-binding pocket of Protein Kinase CK2. tandfonline.comtandfonline.commdpi.com
Docking studies have revealed that the quinoline heterocycle of the inhibitors forms key hydrophobic contacts with amino acid residues within the CK2 active site. tandfonline.com Furthermore, the carboxylic acid group of these ligands has been shown to form crucial hydrogen bonds with specific residues, further anchoring the inhibitor in the binding pocket. tandfonline.com For quinoline-3-carboxamides, the quinoline nitrogen has been identified as a key interaction point within the hinge region of kinases, contributing to their ATP-competitive inhibitory mechanism. mdpi.com These computational models provide a structural basis for the observed inhibitory activity and guide the design of more potent and selective inhibitors. mdpi.com
Modulation of Biological Pathways at the Molecular Level
Beyond enzyme inhibition, derivatives of this compound have the potential to modulate biological pathways through other molecular interactions.
In silico studies have explored the potential for quinoline-3-carboxylic acid derivatives to interact directly with DNA. nih.gov A detailed investigation of 2,4-disubstituted quinoline-3-carboxylic acid derivatives showed that a lead compound could bind to the A/T minor groove region of a B-DNA duplex. nih.gov The study highlighted that the substituent at the second position of the quinoline ring, specifically a carbonyl group, could act as a hydrogen bond donor/acceptor with adenine (B156593) and guanine (B1146940) base pairs. nih.gov This predicted interaction pattern with DNA suggests a potential mechanism of action for these compounds that is independent of enzyme inhibition and warrants further experimental validation. nih.gov
Regulation of Gene Expression Mechanisms (e.g., miRNA maturation, if reported non-clinically)
Recent research has unveiled that certain quinolone derivatives can exert their biological effects by modulating the intricate machinery of gene expression, specifically through the microRNA (miRNA) maturation pathway. MiRNAs are small non-coding RNAs that play a pivotal role in post-transcriptional gene regulation, and their dysregulation is implicated in various diseases, including cancer. acs.org
A notable study identified a fluoroquinolone derivative, compound 33, which demonstrated anti-ovarian cancer activity through a mechanism involving the TAR RNA-binding protein (TRBP). nih.gov TRBP is a component of the Dicer complex, which is crucial for the processing of precursor miRNAs (pre-miRNAs) into mature miRNAs. The study found that compound 33 binds to TRBP, thereby modulating both siRNA and miRNA maturation. nih.gov This finding is significant as it highlights a specific molecular interaction through which a quinolone derivative can influence gene expression at the post-transcriptional level. The potency of this derivative and its affinity for TRBP were found to be greater than that of enoxacin, a previously identified quinolone antibacterial drug also known to be a small molecule enhancer of miRNA processing. nih.gov These findings suggest that the this compound scaffold and its analogues could serve as a template for developing novel therapeutic agents that function by targeting miRNA biogenesis. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Targeted Molecular Design
The biological activity of quinoline derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of new compounds with enhanced potency and selectivity for specific molecular targets.
The type and position of substituents on the quinoline ring are critical determinants of biological activity. SAR studies have revealed that specific substitutions are required for the inhibition of various molecular targets. For instance, in the development of α2C-adrenoceptor antagonists based on a 4-aminoquinoline (B48711) scaffold, an absolute requirement for a substituent at the C-3 position of the quinoline ring was identified as a critical feature for activity. acs.org
In the context of antimalarial 8-aminoquinolines, the presence of an oxygen function at the C-6 position has been shown to enhance activity. Conversely, the introduction of substituents at the C-7 position generally leads to a loss of activity. who.int For 4-substituted quinolines, a 7-chloro group is considered optimal for antimalarial properties, whereas a methyl group at the C-3 position reduces activity, and an additional methyl group at the C-8 position abolishes it entirely. pharmacy180.com Furthermore, in a series of quinoxaline (B1680401) derivatives, which share a bicyclic core with quinolines, the replacement of an electron-releasing methoxy (B1213986) group (OCH₃) with an electron-withdrawing chlorine (Cl) atom was found to decrease anticancer activity. nih.gov These examples underscore the profound influence of substituent patterns on the molecular recognition and subsequent biological effects of quinoline-based compounds.
Positional isomerism, where functional groups are located at different positions on the core scaffold, can markedly affect the chemical and biological properties of a molecule. This principle is well-illustrated within the quinoline class.
A study involving the synthesis of derivatives of both this compound and its positional isomer, 8-aminoquinoline-3-carboxylic acid, revealed differences in their chemical reactivity. The 5-amino substituted derivative underwent N-1 alkylation and quaternization reactions successfully, forming 1-substituted-1,5-dihydroquinoline-5-iminium salts. In contrast, the 8-amino derivative was reportedly indifferent to the same N-1 alkylation conditions, with methylation attempts resulting in modification of the amino group instead. researchgate.net This difference in reactivity at the quinoline nitrogen (N-1) directly impacts the types of derivatives that can be synthesized and their subsequent interactions with biological targets.
The effect of isomer position on anticancer activity has also been observed in related heterocyclic systems. For example, in a series of quinazoline-based carboxylic acids, derivatives with an ortho-aminobenzoic acid moiety displayed excellent broad-spectrum cancer cell growth inhibitory activity. In contrast, compounds bearing the same functional group at the meta or para position showed only fair and selective activity against certain cancer cell lines. nih.gov Similarly, the antimalarial activity of 8-aminoquinolines is highly sensitive to the placement of substituents on the quinoline ring. who.int These findings highlight that even subtle changes in the spatial arrangement of functional groups, such as comparing 5-amino and 8-amino substituted quinolines, can lead to significant differences in their biological profiles.
In Vitro Studies on Biological Activity at Cellular Level (Non-Clinical, Mechanistic)
In vitro cellular assays provide a crucial platform for understanding the mechanisms through which this compound derivatives exert their biological effects without making claims of clinical efficacy.
Derivatives of quinoline-3-carboxylic acid have been evaluated for their antimicrobial properties. nih.gov Studies have shown that Schiff bases derived from 5-aminoquinoline (B19350) exhibit inhibitory activity against various bacterial and fungal strains. researchgate.net The mechanism of action for some quinoline derivatives involves the inhibition of essential bacterial enzymes. For instance, certain novel quinoline derivatives have been designed to target both bacterial lipopolysaccharide transport protein (LptA) and DNA topoisomerase IV (Top IV), which would confer a broad-spectrum antibacterial effect. nih.gov
The antimicrobial activity is influenced by the specific chemical modifications to the core structure. For example, a series of synthesized Schiff bases of 5-aminoquinoline showed varying degrees of inhibition against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli and Xanthomonas campestris. researchgate.net The introduction of different aldehydes to form the Schiff base resulted in compounds with distinct activity profiles, with some showing no inhibition while others demonstrated significant antibacterial and antifungal effects. researchgate.net
Interactive Table: In Vitro Antimicrobial Activity of 5-Aminoquinoline Schiff Base Derivatives (Note: Inhibition zone diameter in mm. "NI" indicates No Inhibition reported. Data is illustrative based on findings from cited research.) researchgate.net
| Compound ID | Substituent (R group) | B. subtilis | S. aureus | E. coli | X. campestris | A. niger (% inhib) | F. oxysporum (% inhib) |
| 3a | -C₆H₅ | NI | NI | 18 | 19 | 45 | 52 |
| 3b | -C₆H₄(p-Cl) | NI | NI | 19 | 20 | 50 | 55 |
| 3c | -C₆H₄(p-NO₂) | NI | NI | 18 | 19 | 48 | 51 |
| 3d | -C₆H₄(p-N(CH₃)₂) | NI | NI | NI | NI | 40 | 42 |
| 3e | -C₆H₄(p-OH) | 20 | 19 | 22 | 23 | 68 | 65 |
| 3f | -C₄H₃O (furyl) | 19 | 18 | 21 | 22 | 60 | 62 |
Derivatives of this compound have been investigated for their anticancer activity through various cellular mechanisms. One key mechanism involves the inhibition of enzymes critical for cancer cell survival and proliferation. For example, derivatives of 2-aminoquinoline-3-carboxylic acid have been identified as inhibitors of protein kinase CK2, an enzyme that is often overexpressed in cancer cells and contributes to tumor development. nih.gov
Another identified mechanism is the interaction with genetic material. In-silico studies, supported by fluorescence-based assays, have suggested that certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives can act as DNA minor groove binding agents. nih.gov This interaction with DNA can disrupt replication and transcription, leading to cell cycle arrest and apoptosis.
Furthermore, some quinoline derivatives exert their anticancer effects by modulating cell signaling pathways. As discussed previously, specific fluoroquinolones can modulate miRNA maturation, which in turn affects the expression of numerous genes involved in cancer pathogenesis. nih.gov In vitro cytotoxicity assays have demonstrated the ability of various quinoline-3-carboxylic acid derivatives to inhibit the proliferation of human cancer cell lines, such as the MCF-7 breast cancer cell line. mdpi.com
Interactive Table: In Vitro Anticancer Activity of Selected Quinoline Derivatives (Note: Data is illustrative based on findings from cited research. IC₅₀/GI₅₀ values are in µM.)
| Compound Class | Specific Derivative Example | Cancer Cell Line | Molecular Target/Mechanism | Reported Activity (IC₅₀/GI₅₀ in µM) | Reference |
| Fluoroquinolone | Compound 33 | Ovarian Cancer (A2780) | TRBP / miRNA maturation | 13.52 | nih.gov |
| 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | Compound 7c | Breast (MCF-7) | Cytotoxicity / Anti-proliferative | 1.73 (µg/mL) | mdpi.com |
| 2-Aminoquinoline-3-carboxylic acid | Derivative example | - | Protein Kinase CK2 Inhibition | 0.65 - 18.2 | nih.gov |
| 2,4-Disubstituted quinoline-3-carboxylic acid | Lead compound | - | DNA Minor Groove Binding | - | nih.gov |
Antioxidant Activity Mechanisms
The antioxidant mechanisms of this compound and its derivatives are multifaceted, primarily revolving around their ability to scavenge free radicals, chelate pro-oxidant metal ions, and reduce oxidants. While direct research on this specific compound is limited, extensive studies on closely related quinoline derivatives, including quinoline-3-carboxylic acids and 5-aminoquinolines, provide significant insights into their potential modes of action at in vitro and molecular levels.
The antioxidant potential of these compounds is typically evaluated using a panel of in vitro assays, each designed to probe a specific mechanism of action. The choice of assay is critical for elucidating how a derivative interacts with and neutralizes reactive oxygen species (ROS).
Table 1: Common In Vitro Assays for Evaluating Antioxidant Mechanisms of Quinoline Derivatives
| Assay | Abbreviation | Mechanism Tested | Principle |
|---|---|---|---|
| 1,1-diphenyl-2-picrylhydrazyl Assay | DPPH | Radical Scavenging (Hydrogen or Electron Donation) | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. tandfonline.comui.ac.id |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Assay | ABTS | Radical Scavenging (Hydrogen or Electron Donation) | Measures the scavenging of the blue-green ABTS radical cation (ABTS•+) by an antioxidant. researchgate.net |
| Ferric Reducing Antioxidant Power | FRAP | Electron Donation (Reducing Ability) | Measures the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, indicated by an intense blue color. |
| Metal Chelation Assay | - | Metal Ion Chelation | Determines the ability of a compound to bind and deactivate pro-oxidant transition metal ions like Fe²⁺ and Cu²⁺, preventing them from participating in Fenton-type reactions that generate highly reactive hydroxyl radicals. aocs.orgmdpi.com |
Radical Scavenging Activity
The primary mechanism of antioxidant action for many phenolic and amino-aromatic compounds is their ability to scavenge free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET). For quinoline derivatives, this activity is highly dependent on the nature and position of substituents on the aromatic ring.
Research on various quinoline derivatives demonstrates a range of radical-scavenging efficiencies. For instance, studies on Schiff base derivatives of quinolin-5-ylamine (a structurally related precursor) confirmed their capacity to scavenge DPPH radicals. researchgate.netresearchgate.net The presence of the amino group at the C-5 position is considered important for this activity. One study synthesized six imines of quinolin-5-ylamine and found that all showed some level of DPPH radical scavenging, with compound 3c, (E)-(4-methoxybenzylidene)(quinolin-5-yl)amine, being the most effective scavenger among those tested. researchgate.net
Conversely, a study that examined several quinoline derivatives, including quinoline-3-carboxylic acid, found that it lacked significant DPPH radical scavenging capacity when compared to the standard antioxidant, ascorbic acid. nih.govresearcher.life This suggests that the carboxylic acid group at position 3, in the absence of other activating groups like a hydroxyl or a strategically placed amino group, may not be sufficient to confer potent radical-scavenging abilities via this assay. However, other derivatives, such as those of quinoline-4-carboxylic acid, have shown the ability to donate hydrogen radicals in DPPH assays. ui.ac.idnih.gov This highlights the sensitivity of the antioxidant mechanism to the specific arrangement of functional groups on the quinoline scaffold.
Table 2: DPPH Radical Scavenging Activity of Selected Quinolin-5-ylamine Derivatives Data sourced from a study on imine derivatives of quinolin-5-ylamine. researchgate.net
| Compound | Concentration (µg/mL) | Scavenging Effect (%) |
|---|---|---|
| 3a ((E)-(4-chlorobenzylidene)(quinolin-5-yl)amine) | 100 | 20.2 |
| 200 | 34.9 | |
| 3b ((E)-(2-nitrobenzylidene)(quinolin-5-yl)amine) | 100 | 21.4 |
| 200 | 39.5 | |
| 3c ((E)-(4-methoxybenzylidene)(quinolin-5-yl)amine) | 100 | 49.0 |
| 200 | 58.0 | |
| BHT (Butylated Hydroxytoluene - Standard) | 100 | 74.1 |
Metal Ion Chelation
An alternative or complementary antioxidant mechanism is the chelation of transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺). aocs.org These metal ions are known to catalyze the Fenton reaction, which produces the highly destructive hydroxyl radical. By binding or chelating these ions, an antioxidant can prevent this radical formation, a mechanism known as preventative antioxidant activity. researchgate.net
For quinoline-based compounds, metal chelation is a significant potential mechanism. researchgate.net It has been speculated that for quinoline carboxylic acids that show weak direct radical scavenging, their biological effects may be linked to their ability to chelate divalent metals. nih.gov The structure of this compound, with its nitrogen atom at position 1 and the carboxylic acid at position 3, provides a potential bidentate binding site for metal ions. The addition of the amino group at position 5 could further influence the electronic properties and chelating strength of the molecule. Studies on 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) derivatives confirm that the quinoline scaffold is highly effective at chelating metal ions involved in ROS generation, thereby reducing oxidative stress. mdpi.comnih.gov
Reducing Power
Applications in Advanced Chemical Research and Materials Science
Role as a Directing Group in Transition Metal-Catalyzed Reactions (e.g., C-H functionalization)
The aminoquinoline scaffold, a key feature of 5-aminoquinoline-3-carboxylic acid, is a powerful and versatile directing group in transition metal-catalyzed C-H bond functionalization. This strategy has become a mainstream tool in organic synthesis for its ability to shorten synthetic pathways and reduce chemical waste. nih.gov The 8-aminoquinoline (B160924) moiety, in particular, has been extensively used as a bidentate, monoanionic auxiliary that directs the activation of otherwise unreactive C-H bonds. nih.govsemanticscholar.org
When this compound is converted to an amide, the nitrogen atoms of the quinoline (B57606) ring and the amide group can chelate to a metal center. This coordination brings the metal catalyst into close proximity to specific C-H bonds on the substrate, facilitating their selective functionalization. nih.govresearchgate.net This chelation assistance is effective for a wide array of transition metals, including palladium, copper, nickel, cobalt, rhodium, and iron, enabling transformations such as arylation, alkylation, alkenylation, amination, and sulfenylation of sp2 and sp3 C-H bonds. nih.govsemanticscholar.org
The effectiveness of the aminoquinoline directing group stems from its ability to form a stable five-membered palladated chelate, which dictates the regiochemistry of the functionalization. nih.gov Furthermore, these directing groups can stabilize high oxidation states of the transition metals, which is often crucial for the C-H functionalization step. nih.gov A significant advantage of this methodology is that the 8-aminoquinoline auxiliary can often be removed after the reaction to yield the desired carboxylic acid or its derivatives, making it a highly valuable tool in the synthesis of complex molecules. semanticscholar.orgresearchgate.net This approach has been successfully applied in the total synthesis of complex natural products and the late-stage functionalization of peptides. nih.govrsc.org
Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization Directed by Aminoquinoline Auxiliaries
| Metal Catalyst | Reaction Type | Substrate Scope | Functional Group Tolerance | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Arylation, Alkenylation | Carboxylic acid derivatives, Arylacetic amides | Broad | nih.govresearchgate.net |
| Copper (Cu) | Sulfenylation, Heck-type coupling | Benzamides, Heterocyclic amides | Excellent | nih.govresearchgate.net |
| Cobalt (Co) | Alkenylation, Annulation | N-Arylguanidines, Amides | Good | semanticscholar.org |
| Nickel (Ni) | Alkylation, Arylation (for sulfones) | Benzamides, Acrylamides | Good | semanticscholar.org |
Applications in Supramolecular Chemistry
The structural features of this compound make it an attractive building block for supramolecular chemistry. The quinoline ring system can participate in π-π stacking interactions, while the carboxylic acid and amino groups are excellent hydrogen bond donors and acceptors. These non-covalent interactions are the basis for the self-assembly of molecules into larger, well-defined architectures.
Although direct studies on this compound in this context are not extensively documented, the principles are well-established with related molecules. The carboxylic acid group can form robust hydrogen-bonded dimers or interact with other functional groups to create extended networks. The amino group can also participate in hydrogen bonding, and its position on the quinoline ring influences the geometry of the resulting assemblies. Furthermore, the nitrogen atom of the quinoline ring can act as a ligand for metal ions, opening possibilities for the construction of coordination polymers and metal-organic frameworks (MOFs). The combination of hydrogen bonding and metal coordination can lead to the formation of complex and functional supramolecular structures.
Development of Chemical Sensors and Probes (e.g., fluorescent probes, metal ion recognition)
Aminoquinoline derivatives are widely recognized for their excellent fluorescent properties and have been extensively developed as chemosensors for detecting various analytes, particularly metal ions and changes in pH. mdpi.com These sensors typically operate through mechanisms like photoinduced electron transfer (PET), where the binding of an analyte modulates the fluorescence output of the quinoline fluorophore. sigmaaldrich.com
The this compound structure contains the necessary components for a fluorescent sensor: the quinoline core acts as the fluorophore and signaling unit, while the amino and carboxylate groups can serve as a binding or chelating site for target ions. mdpi.comresearchgate.net Derivatives of 8-aminoquinoline have proven to be effective fluorogenic chelators for Zn2+ ions. mdpi.com Similarly, a sensor based on a 5-amino-8-hydroxyquinoline platform demonstrated high selectivity and a significant fluorescence enhancement for detecting lead (Pb2+) and aluminum (Al3+) ions. sigmaaldrich.comresearchgate.net The binding of the metal ion to the chelating group prevents PET, resulting in a "turn-on" fluorescence response. sigmaaldrich.com
Aminoquinoline derivatives have also been engineered as pH probes. nih.gov For instance, a chiral aminoquinoline derivative showed a 98-fold fluorescence enhancement and a large Stokes shift (115 nm) in response to changes in pH within the acidic range of 3.8-6.0. nih.gov This pH-dependent fluorescence is attributed to the protonation of the quinoline unit, which alters its electronic properties and leads to planar intramolecular charge transfer (PICT). nih.gov Given these precedents, this compound is a promising candidate for designing novel fluorescent probes for both metal ions and pH, with potential applications in environmental monitoring and biological imaging. mdpi.comnih.gov
Table 2: Aminoquinoline-Based Fluorescent Sensors
| Sensor Base | Target Analyte | Sensing Mechanism | Fluorescence Response | Reference |
|---|---|---|---|---|
| 5-Amino-8-hydroxyquinoline derivative | Pb2+, Al3+ | Chelation-prevention of PET | Turn-on enhancement (10-fold for Pb2+, 5-fold for Al3+) | sigmaaldrich.com |
| 8-Aminoquinoline derivative (TSQ) | Zn2+ | Chelation | 4-fold intensity increase | mdpi.com |
| (R)-2-phenyl-2-(quinolin-6-ylamino)ethan-1-ol | H+ (pH) | Protonation, PICT | >98-fold enhancement | nih.gov |
Utilization in Organic Electronics and Optoelectronic Materials Research (e.g., charge transfer complexes, OLED devices)
The quinoline moiety is a valuable component in materials for organic electronics due to its electron-deficient nature, which facilitates electron transport. The incorporation of quinoline derivatives into organic light-emitting diodes (OLEDs) is a subject of ongoing research. While specific research on this compound in OLEDs is nascent, related structures have shown promise.
For example, 1,3,5-triazine (B166579) derivatives linked to various aromatic units through an amino group have been synthesized and characterized for their relevance to OLEDs. nih.gov These star-shaped molecules can exhibit unique conformational and photophysical properties. The this compound molecule could serve as an "arm" in such a star-shaped compound or as a building block for linear polymers. The amino group provides a convenient point of attachment, while the quinoline core could be part of the emissive layer or an electron-transport layer in an OLED device. The carboxylic acid group offers another site for modification, allowing for the fine-tuning of the material's solubility, morphology, and electronic properties. The inherent potential for intramolecular charge transfer in such donor-acceptor systems is a key area of interest for developing new optoelectronic materials.
Precursor for Advanced Organic Synthesis and Building Block Chemistry
This compound is a valuable precursor and building block for the synthesis of more complex organic and heterocyclic compounds. bldpharm.com The presence of three distinct functional regions—the quinoline core, the amino group, and the carboxylic acid group—provides multiple reactive sites for elaboration.
The amino group at the 3-position is considered a highly active site and can be readily substituted or used in condensation and coupling reactions to introduce new functionalities. google.com The carboxylic acid group can be converted into esters, amides, or other derivatives, providing a handle to link the quinoline scaffold to other molecules or fragments. google.comnih.gov For example, quinoline-3-carboxylic acids have been used to synthesize complex tetracyclic pyrimidoquinoline derivatives with potential antimicrobial activity. nih.gov Similarly, they have served as starting materials for 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, which were evaluated for anticancer activity. mdpi.com The versatility of this scaffold makes it an important intermediate in medicinal chemistry and materials science for creating libraries of novel compounds. google.comnih.gov
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of quinoline derivatives. nih.gov Traditional methods like the Skraup or Doebner-von Miller synthesis often require harsh conditions. nih.gov Modern approaches focus on transition-metal-free protocols, the use of water as a solvent, and multi-component reactions. nih.govrsc.org
One notable green strategy is the L-proline-promoted three-component reaction of anilines, aldehydes, and a third component (like barbituric acid or malononitrile) in water to regioselectively synthesize quinoline derivatives. rsc.org This method offers high atom economy, operational simplicity, and avoids hazardous organic solvents. Another approach involves the one-pot synthesis of quinoline-4-carboxylic acids by reacting isatin (B1672199) with enaminones in an aqueous solution of KOH or NaOH, followed by acidification. nih.gov Although a specific green synthesis for this compound is not detailed in the provided results, these established methodologies demonstrate viable and environmentally benign pathways that could be adapted for its production or the synthesis of its precursors.
Future Directions and Emerging Research Avenues for 5 Aminoquinoline 3 Carboxylic Acid
Exploration of Novel Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives, including 5-aminoquinoline-3-carboxylic acid, is continuously evolving, with a focus on improving efficiency, selectivity, and environmental friendliness. While classical methods like the Skraup and Pfitzinger reactions have been foundational, modern research is exploring more sophisticated strategies.
A notable advancement is the development of multi-step synthetic routes that offer higher yields and simpler post-treatment processes. For instance, a method for the synthesis of the closely related methyl 3-aminoquinoline-5-carboxylate involves the bromination of 3-aminoquinoline, followed by a palladium-catalyzed carbonyl insertion reaction. google.com This approach is advantageous due to its simple route, readily available starting materials, and potential for large-scale production. google.com
Modern catalytic systems are also being heavily investigated. Research into the broader class of quinolines has demonstrated the efficacy of various transition metals in catalyzing their formation. mdpi.com Strategies involving rhodium, ruthenium, cobalt, and copper have been developed for C–H bond activation and annulation reactions, offering novel pathways to the quinoline core. mdpi.com Furthermore, microwave-assisted synthesis has emerged as a rapid and efficient method. The synthesis of quinoline-3-carboxylic acid derivatives has been successfully achieved using microwave irradiation, often in environmentally benign aqueous micellar microreactors. nih.gov These methods not only accelerate reaction times but also align with the principles of green chemistry.
Future explorations will likely focus on:
One-Pot Reactions: Developing cascade reactions that combine multiple synthetic steps into a single procedure to maximize efficiency.
Photocatalysis and Electrosynthesis: Utilizing light or electricity to drive reactions, offering alternative energy inputs that can lead to unique reactivity and reduced reliance on thermal heating.
Biocatalysis: Employing enzymes to catalyze the synthesis, which can provide exceptional stereo- and regioselectivity under mild conditions.
| Synthetic Strategy | Key Features | Potential Advantages |
| Bromination & Carbonyl Insertion | Two-step process involving bromination and subsequent palladium-catalyzed carbonylation. google.com | Higher total yield, scalable. google.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions, often in aqueous media. nih.gov | Rapid reaction times, energy efficiency, greener solvent use. nih.gov |
| Transition-Metal Catalysis | C-H activation and annulation reactions catalyzed by metals like Rh, Ru, Co, Cu. mdpi.com | High efficiency, broad functional group compatibility. mdpi.com |
| Friedländer Synthesis (Microwave) | Nafion-mediated condensation under microwave conditions. mdpi.com | Environmentally friendly, recyclable catalyst. mdpi.com |
Advanced Computational Modeling for Predictive Design
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of molecules like this compound. By simulating molecular properties and interactions, researchers can predict reactivity, design novel derivatives with enhanced characteristics, and understand complex mechanisms without costly and time-consuming laboratory experiments.
Density Functional Theory (DFT) calculations are particularly useful for predicting the reactivity and stability of quinoline derivatives. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), scientists can identify likely sites for electrophilic and nucleophilic attack, guiding synthetic strategy. Molecular dynamics (MD) simulations can model the behavior of these molecules in different environments, such as in various solvents or at the active site of a protein, providing insights into their solubility and binding modes.
For example, computational methods have been used to analyze the electronic profiles of bioisosteres, demonstrating the similarity between a carboxylic acid and a tetrazole replacement, which can inform drug design by predicting bioavailability and acidity. nih.gov These predictive models are crucial for designing derivatives of this compound with tailored electronic, optical, or biological properties.
Future research in this area will likely involve:
Machine Learning (ML) and Artificial Intelligence (AI): Training algorithms on existing chemical data to predict the properties and synthetic accessibility of novel quinoline structures.
Quantum Mechanics/Molecular Mechanics (QM/MM): Combining the accuracy of quantum mechanics for the reactive center with the speed of molecular mechanics for the larger system to model enzyme-catalyzed reactions or receptor-ligand interactions with high precision.
Integration into Hybrid Material Systems
The unique chemical structure of this compound, featuring both an aromatic heterocyclic core and functional groups capable of coordination and covalent bonding, makes it an attractive building block for advanced hybrid materials.
One emerging application is in the field of chemical sensors. Schiff bases derived from 5-aminoquinoline (B19350) have been integrated onto carbon film electrodes to create electrochemical sensors for the sensitive detection of genotoxic compounds. researchgate.net The quinoline moiety can also be functionalized to act as a fluorophore in chemosensors. For instance, a derivative has been developed into a highly sensitive and selective fluorescent sensor for aluminum ions (Al³⁺). researchgate.net
The integration of such compounds into polymeric systems is another promising avenue. While research is still emerging, the principles seen in the development of recyclable vinyl polymers from other hydroxyaromatic carboxylic acids could be applied here. The amino and carboxylic acid groups provide handles for polymerization or for grafting onto existing polymer backbones, potentially creating materials with novel optical, electronic, or mechanical properties.
| Hybrid System | Application | Key Feature of Quinoline Moiety |
| Carbon Film Electrode | Amperometric detection of analytes. researchgate.net | Electrochemical activity. researchgate.net |
| Fluorescent Chemosensor | Detection of metal ions (e.g., Al³⁺). researchgate.net | Serves as a signaling unit (fluorophore). researchgate.net |
| Potential Polymer Systems | Advanced functional polymers. | Provides sites for polymerization or grafting. |
Discovery of Undiscovered Mechanistic Roles in Biological Systems
While the broader quinoline class is known for its antimicrobial and anticancer activities, research is beginning to uncover more specific and previously unknown mechanistic roles for derivatives of aminoquinoline carboxylic acids. nih.gov These discoveries open up new therapeutic possibilities.
A significant area of investigation is in the treatment of inflammatory and autoimmune diseases. Derivatives of the closely related 3-aminoquinoline-5-carboxylate have been identified as potent inhibitors of α4β7 integrin. google.com This integrin plays a key role in the migration of lymphocytes to mucosal tissues, making its inhibition a promising strategy for treating inflammatory bowel disease. google.com
Furthermore, derivatives of 2-aminoquinoline-3-carboxylic acid have been found to be effective inhibitors of protein kinase CK2. tandfonline.com CK2 is a highly influential enzyme involved in a vast number of cellular processes, and its overexpression is linked to cancer and inflammatory diseases. The identification of aminoquinoline carboxylic acids as CK2 inhibitors highlights a critical mechanistic pathway through which these compounds can exert a therapeutic effect. tandfonline.com
Future research will likely use techniques such as chemoproteomics and activity-based protein profiling to identify new protein targets for this compound and its derivatives, potentially revealing novel roles in cellular signaling, metabolism, and gene regulation.
Development of New Analytical and Sensing Applications
The inherent spectroscopic and electrochemical properties of the quinoline ring system make this compound a prime candidate for the development of novel analytical tools and sensors.
Recent breakthroughs have demonstrated the potential of 5-aminoquinoline derivatives as highly effective chemosensors. A Schiff base derivative has been shown to be a remarkable fluorescent sensor for aluminum ions (Al³⁺), exhibiting a very low limit of detection (7.638 x 10⁻⁹ M). researchgate.net This sensitivity allows for the detection of trace amounts of the ion. Beyond simple detection, the interaction of this sensor with Al³⁺ and the chelating agent EDTA can be used to construct a NAND-type molecular logic gate, showcasing the potential for developing "smart" materials for molecular computing. researchgate.net
In electrochemistry, 5-aminoquinoline has been detected using a novel carbon film electrode, demonstrating its suitability for analysis via amperometric methods. researchgate.net This opens the door for creating electrochemical sensors for this compound itself or for using it as a signaling molecule in biosensors.
Future work is expected to focus on:
Multiplex Sensing: Designing sensor arrays that can detect multiple analytes simultaneously.
In Vivo Sensing: Developing biocompatible sensors based on this scaffold for real-time monitoring of ions or biomolecules within living systems.
Ratiometric Sensing: Creating sensors that exhibit a change in the ratio of two emission wavelengths upon analyte binding, providing more reliable and quantitative measurements.
| Sensor Type | Target Analyte | Detection Limit | Noteworthy Feature |
| Fluorescent Chemosensor | Al³⁺ | 7.638 x 10⁻⁹ M researchgate.net | Can be used to construct a NAND molecular logic gate. researchgate.net |
| Electrochemical Sensor | Genotoxic 5-aminoquinoline | 1 x 10⁻⁶ mol L⁻¹ (LOQ) researchgate.net | Based on a microcrystalline natural graphite-polystyrene composite film electrode. researchgate.net |
Sustainable and Scalable Production Methods for Research Purposes
As the research applications of this compound expand, so does the need for sustainable and scalable methods for its production. Green chemistry principles are becoming increasingly important in guiding the development of new synthetic routes.
Current research points towards several strategies to improve the sustainability of quinoline synthesis. The use of microwave-assisted synthesis not only reduces reaction times but also minimizes energy consumption. nih.gov Performing these reactions in aqueous micellar microreactors further reduces the reliance on volatile organic solvents. nih.gov The development of recyclable catalysts, such as the polymer-based Nafion used in some Friedländer reactions, is another key strategy to minimize waste and improve process economy. mdpi.com
Looking at the broader field of aromatic carboxylic acid production, future sustainable methods could involve sourcing starting materials from biomass. For example, 2,5-furandicarboxylic acid (FDCA), a bio-based polymer building block, is produced from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), which is derived from sugars. mdpi.com Similarly, there is growing interest in using biomass-derived phenolic compounds and CO₂ as feedstocks for producing hydroxyaromatic carboxylic acids. Adapting such principles to the synthesis of quinolines, perhaps by using bio-derived anilines or other precursors, represents a long-term goal for the sustainable production of this compound. A synthetic route that is described as having potential for easy amplification and large-scale production due to its simplicity and higher yield is a significant step toward achieving this scalability for research purposes. google.com
Q & A
Q. What are the recommended handling and storage protocols to ensure the stability of 5-Aminoquinoline-3-carboxylic acid in laboratory settings?
- Methodological Answer : Based on safety data sheets (SDS) for structurally related quinoline derivatives, handle the compound using nitrile gloves, chemical-resistant lab coats, and eye protection to avoid skin/eye contact. Ensure proper ventilation, especially in enclosed spaces. Store in tightly sealed containers under dry, well-ventilated conditions at room temperature, away from ignition sources. Regularly inspect containers for leaks and reseal carefully after use .
Q. How can researchers validate the purity of synthesized this compound?
- Methodological Answer : Combine analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection (for quantifying impurities) and nuclear magnetic resonance (NMR) spectroscopy (to confirm structural integrity). Mass spectrometry (MS) can verify molecular weight. Cross-reference retention times, spectral peaks, and fragmentation patterns with literature data for analogous quinoline derivatives .
Q. What safety precautions are critical when working with this compound, given limited toxicological data?
- Methodological Answer : Assume potential toxicity due to structural similarities to other aminoquinolines. Implement a tiered risk assessment:
- Use fume hoods for powder handling to prevent inhalation.
- Perform acute toxicity assays (e.g., in vitro cytotoxicity tests on cell lines) as preliminary screens.
- Monitor for irritant effects using ex vivo skin models if dermal exposure is likely .
Advanced Research Questions
Q. How should discrepancies in reported physicochemical properties (e.g., solubility, melting point) be resolved experimentally?
- Methodological Answer : Design controlled experiments to measure disputed properties under standardized conditions. For example:
- Solubility : Use shake-flask methods in buffered aqueous solutions (pH 1–12) and organic solvents (DMSO, ethanol).
- Thermal stability : Employ differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
Compare results with literature values for structurally related compounds (e.g., 5-Acetylquinoline-3-carboxylic acid) and document deviations .
Q. What methodologies are effective for studying the reactivity of the amino and carboxylic acid functional groups in varying solvent systems?
- Methodological Answer : Use kinetic studies to assess nucleophilic/electrophilic behavior:
- Amino group : React with acylating agents (e.g., acetic anhydride) in polar aprotic solvents (DMF, acetonitrile) and monitor reaction progress via HPLC.
- Carboxylic acid : Evaluate pH-dependent deprotonation using potentiometric titrations.
Solvent effects can be analyzed using Kamlet-Taft parameters to correlate polarity/hydrogen-bonding with reaction rates .
Q. How can degradation pathways of this compound under thermal or photolytic stress be characterized?
- Methodological Answer : Conduct forced degradation studies:
- Thermal stress : Heat samples to 50–100°C and analyze degradation products via LC-MS.
- Photolytic stress : Expose to UV light (λ = 254 nm) and track changes using UV-Vis spectroscopy.
Identify major degradation products (e.g., quinoline ring oxidation byproducts) and compare with hazard data from related compounds (e.g., CO/NOx formation under combustion) .
Q. What strategies mitigate contradictions in biological activity data across studies (e.g., antimicrobial efficacy)?
- Methodological Answer : Standardize assay protocols to reduce variability:
- Use consistent microbial strains (e.g., ATCC references) and growth media.
- Validate minimum inhibitory concentration (MIC) values via broth microdilution assays in triplicate.
- Cross-reference with structurally similar compounds (e.g., 5-Amino-8-hydroxyquinoline) to identify structure-activity relationships (SARs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
